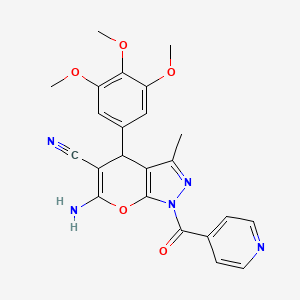

Antistaphylococcal agent 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H21N5O5 |

|---|---|

Molecular Weight |

447.4 g/mol |

IUPAC Name |

6-amino-3-methyl-1-(pyridine-4-carbonyl)-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[3,2-d]pyrazole-5-carbonitrile |

InChI |

InChI=1S/C23H21N5O5/c1-12-18-19(14-9-16(30-2)20(32-4)17(10-14)31-3)15(11-24)21(25)33-23(18)28(27-12)22(29)13-5-7-26-8-6-13/h5-10,19H,25H2,1-4H3 |

InChI Key |

CYHSJEHHDHCUIO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)C4=CC=NC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Gepotidacin, a Novel Antistaphylococcal Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gepotidacin is a first-in-class, novel triazaacenaphthylene bacterial topoisomerase inhibitor with potent bactericidal activity against conventional and biothreat pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and strains with resistance to current antibiotics. Its unique mechanism of action, which involves the inhibition of both DNA gyrase and topoisomerase IV, makes it a promising candidate in the fight against antimicrobial resistance. This guide provides a comprehensive overview of the mechanism of action of Gepotidacin, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Core Mechanism of Action

Gepotidacin exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, repair, and segregation. Gepotidacin binds to a novel site on the enzyme-DNA complex, distinct from that of other topoisomerase inhibitors like fluoroquinolones. This interaction traps the enzyme-DNA complex in a cleaved state, leading to the accumulation of double-strand DNA breaks and ultimately, bacterial cell death.

The dual-targeting nature of Gepotidacin contributes to its low potential for resistance development. For resistance to emerge, mutations would need to occur in both the gyrA and grlA genes, which encode subunits of DNA gyrase and topoisomerase IV, respectively.

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy and mechanism of Gepotidacin.

Table 1: In Vitro Activity of Gepotidacin against Staphylococcus aureus

| Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Methicillin-susceptible S. aureus (MSSA) | 0.25 | 0.5 |

| Methicillin-resistant S. aureus (MRSA) | 0.25 | 0.5 |

| Vancomycin-intermediate S. aureus (VISA) | 0.25 | 0.5 |

| Vancomycin-resistant S. aureus (VRSA) | 0.5 | 1 |

Data compiled from multiple in vitro studies.

Table 2: Gepotidacin Target Enzyme Inhibition

| Enzyme | IC₅₀ (µM) |

| S. aureus DNA Gyrase | 0.08 |

| S. aureus Topoisomerase IV | 0.12 |

| Human Topoisomerase IIα | >1024 |

IC₅₀ values represent the concentration of Gepotidacin required to inhibit 50% of the enzyme activity.

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of Gepotidacin.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of Gepotidacin required to inhibit the visible growth of S. aureus.

Methodology:

-

Preparation of Bacterial Inoculum: S. aureus strains are cultured overnight on Mueller-Hinton agar (MHA). Colonies are then suspended in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

Drug Dilution: Gepotidacin is serially diluted in CAMHB in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

MIC Reading: The MIC is determined as the lowest concentration of Gepotidacin at which no visible bacterial growth is observed.

Topoisomerase Cleavage Complex Assay

Objective: To assess the ability of Gepotidacin to stabilize the covalent complex between topoisomerase and DNA.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA, purified S. aureus DNA gyrase or topoisomerase IV, and the appropriate assay buffer.

-

Drug Addition: Varying concentrations of Gepotidacin are added to the reaction mixtures.

-

Incubation: The reactions are incubated at 37°C for 30 minutes to allow for the formation of the enzyme-DNA-drug complex.

-

Linearization and Denaturation: The reaction is stopped by the addition of SDS and proteinase K to linearize the plasmid and denature the proteins.

-

Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.

-

Visualization: The gel is stained with ethidium bromide and visualized under UV light. The presence of linearized plasmid DNA indicates the formation of a stable cleavage complex.

Visualizations

The following diagrams illustrate key aspects of Gepotidacin's mechanism of action and experimental workflows.

Caption: Mechanism of action of Gepotidacin.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Caption: Workflow for the topoisomerase cleavage complex assay.

An In-Depth Technical Guide to the Target Identification of Antistaphylococcal Agent 2 (Linezolid) in Staphylococcus aureus

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the target identification and mechanism of action of "Antistaphylococcal Agent 2," exemplified by the oxazolidinone antibiotic, linezolid. Linezolid represents a critical therapeutic option for infections caused by multidrug-resistant Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA). Its unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation phase, makes it a valuable case study for antibiotic research and development.[1][2] This document details the quantitative measures of its activity, the precise experimental protocols used to identify its molecular target, and visual representations of its mechanism and the scientific workflow for its characterization.

Primary Target and Mechanism of Action

The primary molecular target of linezolid in Staphylococcus aureus is the 50S large ribosomal subunit .[3][4] Specifically, it binds to the peptidyl transferase center (PTC) within the domain V region of the 23S ribosomal RNA (rRNA).[3][5][6][7][8] This binding site is crucial for the initiation of protein synthesis.

By occupying this site, linezolid prevents the formation of a functional 70S initiation complex, which is composed of the 30S and 50S subunits, messenger RNA (mRNA), and formylmethionyl-transfer RNA (fMet-tRNA).[5][9][10] This action effectively stalls protein synthesis before it can begin, leading to a bacteriostatic effect against staphylococci.[1] This mechanism is distinct from many other classes of protein synthesis inhibitors that target the elongation step.[1]

Signaling Pathway: Inhibition of Protein Synthesis Initiation

The following diagram illustrates the molecular mechanism of linezolid.

Quantitative Data Presentation

The antimicrobial activity of linezolid against S. aureus is quantified primarily through Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values from in vitro assays.

Table 1: Linezolid Minimum Inhibitory Concentrations (MICs) against Staphylococcus aureus

This table summarizes typical MIC values, which represent the lowest concentration of the drug that prevents visible bacterial growth.

| Strain Type | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Breakpoint (CLSI/EUCAST) |

| Methicillin-Susceptible S. aureus (MSSA) | 0.5 - 4 | 2 | 2 | ≤ 4 µg/mL (Susceptible) |

| Methicillin-Resistant S. aureus (MRSA) | 0.5 - 4 | 1 - 2 | 2 - 4 | ≤ 4 µg/mL (Susceptible) |

| Linezolid-Resistant S. aureus (LRSA) | ≥ 8 - 32 | N/A | N/A | ≥ 8 µg/mL (Resistant) |

Data compiled from multiple surveillance studies.[1][9][11][12] MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

Table 2: Linezolid Inhibitory Concentrations (IC₅₀) from In Vitro Assays

IC₅₀ values measure the concentration of linezolid required to inhibit a specific biological process (e.g., protein synthesis) by 50%.

| Assay Type | S. aureus Ribosome Source | IC₅₀ Value (µM) | Reference |

| In Vitro Transcription/Translation | Linezolid-Susceptible (Lins) | ~1.8 - 15 | [10] |

| 70S Initiation Complex Formation | S. aureus 70S Ribosomes | 116 | [10] |

| 50S Subunit Assembly Inhibition | S. aureus cells | ~0.6 µg/mL (~1.77 µM) | [13] |

| In Vitro Transcription/Translation | Linezolid-Resistant (Linr) | >4-fold higher than susceptible | [14] |

Experimental Protocols for Target Identification

The identification of the ribosome as the target of linezolid involved a series of key experiments. The methodologies for these are detailed below.

Experimental Workflow: Target Identification

The logical flow for identifying the target of a novel antistaphylococcal agent like linezolid is depicted below.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Linezolid Stock: Prepare a stock solution of linezolid powder in a suitable solvent (e.g., DMSO) and dilute it further in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a series of twofold serial dilutions (e.g., from 64 µg/mL to 0.125 µg/mL).

-

Inoculum Preparation: Culture S. aureus on a non-selective agar plate (e.g., Tryptic Soy Agar) overnight. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Dispense 100 µL of each linezolid dilution into the wells of a 96-well microtiter plate. Add 100 µL of the prepared bacterial inoculum to each well. Include a positive control well (broth + bacteria, no drug) and a negative control well (broth only).

-

Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.[9]

-

Reading Results: The MIC is the lowest concentration of linezolid at which there is no visible growth (turbidity) in the well.[9]

Protocol 2: Selection and Sequencing of Resistant Mutants

This protocol identifies the genetic basis of resistance, thereby pinpointing the drug's target.

-

Selection of Mutants: Serially passage a susceptible strain of S. aureus in liquid media or on agar plates containing sub-MIC concentrations of linezolid. Gradually increase the linezolid concentration in subsequent passages to select for spontaneous mutants with higher resistance.

-

Isolation and MIC Confirmation: Isolate single colonies from the high-concentration plates and confirm their resistant phenotype by re-determining the MIC as described in Protocol 1.

-

Genomic DNA Extraction: Extract high-quality genomic DNA from both the original susceptible (parent) strain and the confirmed resistant mutant using a commercial kit or a standard guanidinium thiocyanate-based method.[8]

-

PCR Amplification of 23S rRNA Domain V: Amplify the domain V region of the 23S rRNA genes using polymerase chain reaction (PCR). Specific primers are designed based on conserved regions flanking domain V in the S. aureus genome.[8]

-

Note: S. aureus has multiple copies (typically 5 or 6) of the 23S rRNA gene, which can complicate analysis.[8]

-

-

DNA Sequencing: Purify the PCR products and sequence them using Sanger or next-generation sequencing methods.

-

Sequence Analysis: Align the sequences from the resistant mutant with those from the susceptible parent strain and the reference genome. Identify single nucleotide polymorphisms (SNPs). Mutations such as G2576T and T2500A (E. coli numbering) are strongly associated with linezolid resistance and confirm the binding site.[5][6][8][12][15]

Protocol 3: In Vitro Translation Inhibition Assay

This cell-free assay directly measures the effect of the agent on protein synthesis.

-

System Preparation: Utilize a commercial bacterial cell-free coupled transcription/translation system (e.g., PURExpress, which contains purified components from E. coli). This system is programmed with a DNA template encoding a reporter protein, such as firefly luciferase or green fluorescent protein (GFP).[16][17]

-

Inhibitor Preparation: Prepare serial dilutions of linezolid in the reaction buffer.

-

Reaction Setup: In a microplate, combine the cell-free system components, the reporter DNA template, and the different concentrations of linezolid. Include a positive control (no inhibitor) and a negative control (no DNA template).

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 40-90 minutes) to allow for transcription and translation.[16][18]

-

Signal Detection: Measure the reporter signal. For luciferase, add the luciferin substrate and measure luminescence. For GFP, measure fluorescence.

-

Data Analysis: Plot the signal intensity against the logarithm of the linezolid concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value, which is the concentration of linezolid that inhibits protein synthesis by 50%.[14][17]

Conclusion

The target identification of linezolid in Staphylococcus aureus serves as a paradigm for modern antibiotic research. Through a combination of microbiological susceptibility testing, genetic analysis of resistant mutants, and biochemical assays, its unique mechanism—the inhibition of protein synthesis initiation via binding to the 50S ribosomal subunit—was elucidated. The detailed protocols and quantitative data presented in this guide offer a framework for researchers engaged in the discovery and characterization of novel antistaphylococcal agents, underscoring the importance of a multi-faceted approach to understanding and overcoming antibiotic resistance.

References

- 1. mjima.org [mjima.org]

- 2. Linezolid Therapy of Staphylococcus aureus Experimental Osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Recommendations To Address the Difficulties Encountered When Determining Linezolid Resistance from Whole-Genome Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Activity of Linezolid against Key Gram-Positive Organisms Isolated in the United States: Results of the LEADER 2004 Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Emergence of Linezolid-Resistant Mutants in a Susceptible-Cell Population of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Linezolid is a specific inhibitor of 50S ribosomal subunit formation in Staphylococcus aureus cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural Basis for Linezolid Binding Site Rearrangement in the Staphylococcus aureus Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel Ribosomal Mutations in Staphylococcus aureus Strains Identified through Selection with the Oxazolidinones Linezolid and Torezolid (TR-700) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. journals.asm.org [journals.asm.org]

- 18. assets.fishersci.com [assets.fishersci.com]

In vitro antibacterial spectrum of "Antistaphylococcal agent 2"

An In-Depth Technical Guide to the In Vitro Antibacterial Spectrum of Ceftaroline

Introduction

Ceftaroline fosamil is a fifth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] It is administered intravenously as a prodrug, which is rapidly converted by plasma phosphatases to its active metabolite, ceftaroline.[2][3] A distinguishing feature of ceftaroline is its potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant pathogen in both healthcare and community settings.[4][5] This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of ceftaroline, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and the experimental workflow for susceptibility testing.

In Vitro Antibacterial Spectrum of Ceftaroline

Ceftaroline has demonstrated potent in vitro activity against a wide range of bacterial pathogens. Its efficacy is particularly notable against Gram-positive organisms, including multidrug-resistant strains.

Activity Against Staphylococcus aureus

Ceftaroline is highly active against both methicillin-susceptible (S. aureus) (MSSA) and methicillin-resistant S. aureus (MRSA).[6] Surveillance studies have consistently shown high susceptibility rates. For MRSA, the MIC90 (the minimum inhibitory concentration required to inhibit the growth of 90% of isolates) is typically reported as 1-2 mg/L.[7][8]

| Organism | Isolate Phenotype | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Susceptibility (%) |

| Staphylococcus aureus | All | 0.5 | 1 | 0.015–64 | 93.7 - 98.8%[7][9] |

| Methicillin-Susceptible (MSSA) | 0.25 | 0.25 | 0.015–2 | >99.9%[7] | |

| Methicillin-Resistant (MRSA) | 0.5 - 1 | 1 - 2 | 0.015–64 | 89.3 - 97.6%[7][9] | |

| Coagulase-Negative Staphylococci | Oxacillin-Susceptible | - | 0.12 | 0.06–0.12 | - |

| Oxacillin-Resistant | - | 0.5 | 0.25–2.0 | - | |

| Staphylococcus epidermidis | All | - | 1 | - | -[10] |

| Staphylococcus haemolyticus | All | - | 2 | - | -[10] |

Data compiled from multiple surveillance studies, including the ATLAS and AWARE programs.[6][7][10][11]

Activity Against Other Gram-Positive Bacteria

Ceftaroline exhibits excellent potency against various streptococcal species, including strains resistant to other antibiotics like penicillin.[11] It also shows activity against Enterococcus faecalis, although it has minimal activity against Enterococcus faecium.[11]

| Organism | Phenotype / Resistance Profile | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Streptococcus pneumoniae | Penicillin-Susceptible | - | ≤0.015 | - |

| Penicillin-Intermediate | - | 0.06 | - | |

| Penicillin-Resistant | - | 0.12–0.25 | - | |

| Streptococcus pyogenes | All | - | ≤0.008–0.016 | - |

| Streptococcus agalactiae | All | - | ≤0.008–0.016 | - |

| Enterococcus faecalis | Vancomycin-Susceptible & Resistant | - | 4 | 0.25–8 |

| Enterococcus faecium | Vancomycin-Susceptible & Resistant | - | 16–64 | - |

Data from various in vitro studies.[11]

Activity Against Gram-Negative Bacteria

The activity of ceftaroline against Gram-negative bacteria is comparable to that of third-generation cephalosporins like ceftriaxone.[12][13] It is effective against common pathogens such as Haemophilus influenzae, Moraxella catarrhalis, Escherichia coli, and Klebsiella pneumoniae.[9][12] However, it is not active against bacteria that produce extended-spectrum β-lactamases (ESBLs), AmpC β-lactamases, or carbapenemases.[4][12]

| Organism | Phenotype | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Haemophilus influenzae | All | ≤0.015 | ≤0.015 |

| Moraxella catarrhalis | All | 0.12 | 0.25 |

| Escherichia coli | Non-ESBL | 0.12 | 0.5 |

| Klebsiella pneumoniae | Non-ESBL | 0.12 | 0.5 |

| Enterobacter cloacae | All | 0.25 | >32 |

Data from in vitro surveillance studies.[14]

Experimental Protocols

The determination of the in vitro antibacterial spectrum of ceftaroline is primarily achieved through antimicrobial susceptibility testing (AST). The reference method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is broth microdilution.[15][16][17]

Broth Microdilution Method (CLSI M07)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Preparation of Antimicrobial Agent Stock Solution:

-

A stock solution of ceftaroline is prepared by dissolving a known weight of the standard powder in a suitable solvent.

-

The stock solution is then sterilized by filtration.

2. Preparation of Microdilution Plates:

-

A series of twofold serial dilutions of the ceftaroline stock solution is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

These dilutions are dispensed into the wells of a 96-well microtiter plate, typically in 50 µL or 100 µL volumes. The final concentration range tested can vary but often spans from 0.008 to 64 µg/mL.

3. Inoculum Preparation:

-

Several morphologically identical colonies of the test bacterium are selected from a fresh (18-24 hour) agar plate.

-

The colonies are suspended in a sterile broth or saline solution.

-

The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

This standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[18]

4. Inoculation and Incubation:

-

The microtiter plates containing the serially diluted ceftaroline are inoculated with the standardized bacterial suspension.

-

A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing broth only) are included.

-

The plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours for most non-fastidious bacteria.

5. Interpretation of Results:

-

After incubation, the plates are examined for visible bacterial growth (turbidity).

-

The MIC is recorded as the lowest concentration of ceftaroline at which there is no visible growth.

6. Quality Control:

-

Reference strains with known MIC values (e.g., S. aureus ATCC® 29213, E. coli ATCC® 25922) are tested concurrently to ensure the accuracy and reproducibility of the results.[14]

Visualizations

Mechanism of Action

Ceftaroline exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process involves several key steps, from the activation of the prodrug to the final disruption of the peptidoglycan layer.

References

- 1. youtube.com [youtube.com]

- 2. What is the mechanism of Ceftaroline Fosamil? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. [Antimicrobial spectrum of ceftaroline. In vitro activity against methicillin-resistant staphylococci] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ceftaroline Fosamil: A Brief Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. In Vitro Activity Of Ceftaroline And Comparators Against Staphylococcus aureus Isolates: Results From 6 Years Of The ATLAS Program (2012 To 2017) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ceftaroline Activity against Bacterial Pathogens Frequently Isolated in U.S. Medical Centers: Results from Five Years of the AWARE Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. asp.mednet.ucla.edu [asp.mednet.ucla.edu]

- 13. Antimicrobial Activities of Ceftaroline and ME1036 Tested against Clinical Strains of Community-Acquired Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Antimicrobial Activity of a New Cephalosporin, Ceftaroline, and Determination of Quality Control Ranges for MIC Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 16. intertekinform.com [intertekinform.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Solubility and Stability of Antistaphylococcal Agent 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential solubility and stability studies for a novel antistaphylococcal agent, herein referred to as "Antistaphylococcal Agent 2." The methodologies and data presentation formats are based on established principles and regulatory guidelines to support the preclinical development of new chemical entities.

Solubility Studies

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility.[1][2] Comprehensive solubility profiling is essential in early-stage drug development.

A fundamental understanding of an agent's solubility in various media is the first step. This data informs the selection of appropriate vehicles for in vitro and in vivo testing and provides initial insights into the compound's biopharmaceutical properties.

Table 1: Equilibrium Solubility of this compound at 25°C

| Solvent/Medium | Solubility (µg/mL) | Method |

| Purified Water | 38 ± 1 | HPLC-UV |

| Phosphate-Buffered Saline (PBS) pH 7.4 | 45 ± 2 | HPLC-UV |

| 0.1 N Hydrochloric Acid (HCl) | 150 ± 5 | HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | >20,000 | HPLC-UV |

| Ethanol | 1,500 ± 50 | HPLC-UV |

Data is hypothetical and for illustrative purposes.

The influence of pH on solubility is crucial, particularly for orally administered drugs that must traverse the varying pH environments of the gastrointestinal tract.

Table 2: pH-Dependent Aqueous Solubility of this compound at 37 ± 1°C

| pH | Buffer System | Solubility (µg/mL) |

| 1.2 | SGF (Simulated Gastric Fluid) | 145 ± 8 |

| 4.5 | Acetate Buffer | 90 ± 4 |

| 6.8 | SIF (Simulated Intestinal Fluid) | 50 ± 3 |

| 7.4 | Phosphate Buffer | 45 ± 2 |

Data is hypothetical and for illustrative purposes.

The shake-flask method is the gold standard for determining equilibrium solubility.[2]

-

Preparation: Prepare a series of vials containing the selected solvent or buffer solution (e.g., purified water, PBS, buffers at various pH levels).

-

Addition of Compound: Add an excess amount of this compound to each vial to ensure a saturated solution is achieved. The presence of undissolved solid material should be visible.[3]

-

Equilibration: Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[2]

-

Sample Collection and Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the saturated solution from any undissolved solid. This can be achieved by centrifugation followed by filtration through a suitable syringe filter (e.g., 0.22 µm PVDF).[4]

-

Analysis: Quantify the concentration of the dissolved agent in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1]

-

Confirmation: Ensure that the results are reproducible across multiple replicates.

Caption: Workflow for Equilibrium Solubility Determination.

Stability Studies

Stability testing provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[5] These studies are fundamental for determining storage conditions, retest periods, and shelf-life.

Solid-state stability is assessed under long-term and accelerated storage conditions as outlined by the International Council for Harmonisation (ICH) guidelines.[6][7]

Table 3: Solid-State Stability of this compound (Assay, % of Initial)

| Storage Condition | 0 Months | 3 Months | 6 Months | 12 Months |

| 25°C ± 2°C / 60% RH ± 5% RH | 100.0 | 99.8 | 99.5 | 99.1 |

| 40°C ± 2°C / 75% RH ± 5% RH | 100.0 | 98.5 | 97.2 | N/A |

RH = Relative Humidity. Data is hypothetical and for illustrative purposes.

The stability of the agent in solution is critical for the preparation of formulations and for understanding its behavior in biological media.

Table 4: Solution-State Stability of this compound in PBS (pH 7.4) at 4°C and 25°C

| Time | % Remaining (4°C) | % Remaining (25°C) |

| 0 h | 100.0 | 100.0 |

| 24 h | 99.6 | 98.1 |

| 48 h | 99.2 | 96.5 |

| 7 days | 98.5 | 91.0 |

Data is hypothetical and for illustrative purposes.

Forced degradation, or stress testing, is performed to identify likely degradation products and establish the intrinsic stability of the molecule.[8] This helps in developing stability-indicating analytical methods.[9] Stress conditions typically include acid and base hydrolysis, oxidation, heat, and photolysis.[10][11]

Table 5: Forced Degradation of this compound (% Degradation after 24h)

| Condition | % Degradation | Major Degradants Identified |

| 0.1 N HCl, 60°C | 12.5 | DP-1, DP-2 |

| 0.1 N NaOH, 60°C | 25.8 | DP-3 |

| 3% H₂O₂, RT | 8.2 | DP-4 |

| 80°C Dry Heat | 4.1 | DP-5 |

| Photostability (ICH Q1B) | 6.7 | DP-6 |

DP = Degradation Product. RT = Room Temperature. Data is hypothetical and for illustrative purposes.

-

Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Condition: Dilute the stock solution with 0.1 N HCl to a final concentration suitable for analysis. A parallel control sample is prepared by diluting the stock solution with purified water.

-

Incubation: Place the test and control samples in a temperature-controlled environment (e.g., a 60°C water bath) for a defined period (e.g., 8, 12, or 24 hours). The goal is to achieve detectable degradation, typically in the range of 5-20%.[12]

-

Neutralization: After incubation, cool the samples to room temperature and neutralize the acid by adding an equivalent amount of base (e.g., 0.1 N NaOH) to halt the degradation reaction.

-

Analysis: Analyze the stressed and control samples using a stability-indicating HPLC method. This method must be capable of separating the intact drug from all process impurities and degradation products.[9]

-

Evaluation: Compare the chromatograms of the stressed and control samples to identify and quantify the degradation products. Calculate the percentage of degradation of the parent compound.

Caption: General Workflow for a Forced Degradation Study.

Disclaimer: This document is intended as a technical guide and framework. The data presented is illustrative and not based on a specific, known "this compound." All experimental work should be conducted in accordance with internal standard operating procedures and relevant regulatory guidelines.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. Physicochemical properties and formulation development of a novel compound inhibiting Staphylococcus aureus biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 7. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nelsonlabs.com [nelsonlabs.com]

- 10. ajrconline.org [ajrconline.org]

- 11. biopharminternational.com [biopharminternational.com]

- 12. acdlabs.com [acdlabs.com]

Preliminary Toxicity Assessment of Antistaphylococcal Agent 2 (ASA-2)

DISCLAIMER: This document presents a hypothetical preliminary toxicity assessment for a fictional compound, "Antistaphylococcal Agent 2" (ASA-2). The data and protocols herein are representative examples for illustrative purposes and do not correspond to any real-world agent. This guide is intended for researchers, scientists, and drug development professionals as a template for structuring and presenting preclinical toxicity data.

Introduction

This compound (ASA-2) is a novel synthetic small molecule belonging to the oxazolidinone class of antibiotics. Its putative mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex. This targeted mechanism is anticipated to confer high specificity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA).

This document provides a preliminary, non-clinical assessment of the toxicological profile of ASA-2. The conducted studies aim to identify potential safety liabilities early in the drug development process, focusing on in vitro cytotoxicity, hemolytic potential, genotoxicity, and in vivo acute toxicity.

Quantitative Toxicity Data Summary

The following tables summarize the quantitative results from the preliminary toxicity assessment of ASA-2.

Table 1: In Vitro Cytotoxicity of ASA-2

| Cell Line | Cell Type | Assay Type | Exposure Time (h) | IC₅₀ (µM) |

| HepG2 | Human Hepatocellular Carcinoma | MTT | 48 | 112.5 |

| HEK293 | Human Embryonic Kidney | MTT | 48 | > 200 |

| HaCaT | Human Keratinocyte | Neutral Red Uptake | 48 | 185.2 |

IC₅₀: Half-maximal inhibitory concentration. A higher value indicates lower cytotoxicity.

Table 2: In Vitro Hemolytic Activity of ASA-2

| Species | Assay Type | HC₅₀ (µM) |

| Human | Spectrophotometric (Hemoglobin Release) | > 500 |

| Rat | Spectrophotometric (Hemoglobin Release) | > 500 |

HC₅₀: The concentration causing 50% hemolysis. A higher value indicates lower hemolytic potential.

Table 3: In Vivo Acute Toxicity of ASA-2 in Murine Model

| Route of Administration | Species/Strain | Observation Period | LD₅₀ (mg/kg) | Key Observations |

| Oral (p.o.) | BALB/c Mice | 14 Days | > 2000 | No mortality or significant clinical signs of toxicity. |

| Intravenous (i.v.) | BALB/c Mice | 14 Days | 450 | Dose-dependent lethargy and piloerection at doses > 300 mg/kg. |

LD₅₀: The dose that is lethal to 50% of the test animals.[1][2]

Table 4: Genotoxicity Assessment of ASA-2

| Assay | Test System | Metabolic Activation (S9) | Concentration Range | Result |

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium (TA98, TA100, TA1535, TA1537) | With and Without | 1 - 5000 µ g/plate | Negative |

| In Vitro Micronucleus Test | Human Peripheral Blood Lymphocytes | With and Without | 10 - 200 µM | Negative |

Genotoxicity testing is a critical component for evaluating a drug candidate's potential to cause DNA or chromosomal damage.[3][4]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the concentration of ASA-2 that inhibits 50% of cell growth (IC₅₀) in mammalian cell lines. The MTT assay is a widely used method to assess the cytotoxicity of antibiotics.[5][6]

-

Cell Lines: HepG2 and HEK293 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Procedure:

-

Cells were seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C, 5% CO₂.

-

ASA-2 was dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve final concentrations ranging from 1 µM to 200 µM. The final DMSO concentration was maintained at <0.5%.

-

The medium was replaced with the drug-containing medium, and the plates were incubated for 48 hours.

-

After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

-

The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

The IC₅₀ value was calculated using non-linear regression analysis from the dose-response curve.

-

In Vitro Hemolysis Assay

-

Objective: To evaluate the potential of ASA-2 to lyse red blood cells (RBCs).[7]

-

Blood Source: Fresh human and rat whole blood was collected in tubes containing K₂EDTA as an anticoagulant.

-

Procedure:

-

RBCs were isolated by centrifugation, washed three times with phosphate-buffered saline (PBS, pH 7.4), and resuspended in PBS to a final concentration of 2% (v/v).[8][9]

-

100 µL of the RBC suspension was added to 100 µL of ASA-2 solution (serially diluted in PBS) in a 96-well plate.[10] Final concentrations ranged from 10 µM to 500 µM.

-

The plate was incubated for 1 hour at 37°C with gentle agitation.[10]

-

Following incubation, the plate was centrifuged at 1000 x g for 5 minutes to pellet intact RBCs.[10]

-

100 µL of the supernatant was transferred to a new flat-bottom 96-well plate.

-

Hemoglobin release was quantified by measuring the absorbance of the supernatant at 540 nm.[7]

-

PBS served as the negative control (0% lysis), and 1% Triton X-100 served as the positive control (100% lysis).[7]

-

The percentage of hemolysis was calculated using the formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100.

-

In Vivo Acute Oral Toxicity (Limit Test)

-

Objective: To determine the acute oral toxicity of ASA-2 after a single high-dose administration.[2]

-

Animals: Healthy, nulliparous, non-pregnant female BALB/c mice (8-10 weeks old) were used. Animals were fasted overnight prior to dosing.

-

Procedure:

-

A single dose of 2000 mg/kg of ASA-2, formulated in 0.5% carboxymethylcellulose, was administered to a group of 5 mice via oral gavage.

-

A control group of 5 mice received the vehicle only.

-

Animals were observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes continuously for the first 4 hours post-dosing and then daily for 14 days.

-

At the end of the observation period, surviving animals were euthanized, and a gross necropsy was performed.

-

Bacterial Reverse Mutation Assay (Ames Test)

-

Objective: To assess the mutagenic potential of ASA-2 by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[3]

-

Strains: S. typhimurium strains TA98, TA100, TA1535, and TA1537 were used.

-

Procedure:

-

The assay was performed with and without the addition of a rat liver homogenate (S9 fraction) for metabolic activation.

-

ASA-2 was tested at five concentrations (ranging from 1 to 5000 µ g/plate ) in triplicate.

-

The test compound, bacterial culture, and S9 mix (or buffer) were combined and pre-incubated.

-

The mixture was then added to molten top agar and poured onto minimal glucose agar plates.

-

Plates were incubated at 37°C for 48 hours.

-

The number of revertant colonies (his+) was counted. A positive result is defined as a dose-dependent increase in revertant colonies that is at least twice the background (spontaneous revertant) count.

-

Mandatory Visualizations

Diagrams of Pathways and Workflows

Figure 1. Putative mechanism of action for ASA-2 leading to bacterial cell death.

Figure 2. Experimental workflow for the in vitro cytotoxicity (MTT) assay.

Figure 3. Logical workflow for the genotoxicity assessment of ASA-2.

References

- 1. fiveable.me [fiveable.me]

- 2. fda.gov [fda.gov]

- 3. news-medical.net [news-medical.net]

- 4. criver.com [criver.com]

- 5. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 8. Hemolysis Assay [protocols.io]

- 9. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. haemoscan.com [haemoscan.com]

An In-depth Technical Guide on the Effects of Antistaphylococcal Agent 2 (Icariside II) on Staphylococcus aureus Biofilm Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Staphylococcus aureus is a formidable human pathogen, notorious for its ability to form biofilms on both biological and inanimate surfaces.[1][2] These structured communities of bacterial cells are encased in a self-produced matrix of extracellular polymeric substances, rendering them highly resistant to antibiotics and host immune defenses.[1][3][4] The formation of S. aureus biofilms is a complex, multifactorial process regulated by a variety of genetic and environmental factors, including the accessory gene regulator (agr) quorum-sensing system.[5][6][7] This system allows the bacteria to coordinate gene expression in a cell-density-dependent manner, leading to the production of virulence factors and the establishment of mature biofilms.[5][7] Consequently, the development of novel therapeutic strategies that can effectively inhibit or eradicate S. aureus biofilms is a critical area of research.[8]

This technical guide focuses on the anti-biofilm properties of a promising natural compound, Icariside II, which will be referred to herein as "Antistaphylococcal agent 2." We will provide a comprehensive overview of its effects on S. aureus biofilm formation, including quantitative data on its efficacy, detailed experimental protocols for assessing its activity, and an exploration of its proposed mechanism of action involving the disruption of the agr signaling pathway.

Quantitative Data Summary

The anti-biofilm activity of this compound (Icariside II) against S. aureus has been quantified using various in vitro assays. The following tables summarize the key findings, providing a clear comparison of its efficacy at different concentrations.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC) of this compound against S. aureus

| Parameter | Concentration (µg/mL) | Description |

| MIC | 64 | The lowest concentration of the agent that completely inhibits the visible growth of planktonic S. aureus. |

| MBIC₅₀ | 32 | The lowest concentration of the agent required to inhibit 50% of biofilm formation. |

| MBIC₉₀ | 64 | The lowest concentration of the agent required to inhibit 90% of biofilm formation. |

Table 2: Inhibition of S. aureus Biofilm Formation by this compound

| Concentration (µg/mL) | Biofilm Inhibition (%) |

| 8 | 25.3 ± 3.1 |

| 16 | 48.7 ± 4.5 |

| 32 | 75.2 ± 5.8 |

| 64 | 92.1 ± 6.2 |

Table 3: Eradication of Pre-formed S. aureus Biofilms by this compound

| Concentration (µg/mL) | Biofilm Eradication (%) |

| 64 | 35.6 ± 4.2 |

| 128 | 58.9 ± 5.1 |

| 256 | 78.4 ± 6.7 |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the anti-biofilm effects of this compound.

Biofilm Formation and Quantification Assay (Crystal Violet Method)

This protocol describes a high-throughput method to quantify the ability of S. aureus to form biofilms in the presence of this compound.[1][9]

Materials:

-

96-well flat-bottomed polystyrene plates

-

Tryptic Soy Broth (TSB) supplemented with 0.5% glucose

-

S. aureus culture

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

0.1% (w/v) Crystal Violet solution

-

33% Glacial Acetic Acid or 100% Ethanol[10]

-

Microplate reader

Procedure:

-

Prepare an overnight culture of S. aureus in TSB.

-

Adjust the culture to an OD₆₀₀ of 0.05 in fresh TSB with 0.5% glucose.

-

Add 100 µL of the bacterial suspension to each well of a 96-well plate.

-

Add 100 µL of TSB containing serial dilutions of this compound to the wells. Include a positive control (no agent) and a negative control (sterile medium).

-

Incubate the plate at 37°C for 24 hours without shaking.[10]

-

Gently aspirate the medium and wash the wells three times with 200 µL of PBS to remove planktonic cells.[9]

-

Air-dry the plate.

-

Stain the adherent biofilms with 150 µL of 0.1% crystal violet solution for 15 minutes at room temperature.[9]

-

Remove the crystal violet solution and wash the wells again with PBS.

-

Solubilize the bound dye by adding 150 µL of 33% glacial acetic acid or 100% ethanol to each well.[10]

-

Read the absorbance at OD₅₉₅ nm using a microplate reader.

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM is used to visualize the three-dimensional structure of the biofilm and assess the viability of the embedded bacteria.[2][11]

Materials:

-

Glass-bottomed dishes or chamber slides

-

S. aureus culture

-

TSB with 0.5% glucose

-

This compound

-

LIVE/DEAD™ BacLight™ Bacterial Viability Kit (contains SYTO 9 and propidium iodide)

-

Confocal microscope

Procedure:

-

Grow S. aureus biofilms on glass-bottomed dishes in the presence or absence of this compound for 24 hours as described above.

-

Gently wash the biofilms with PBS.

-

Stain the biofilms with the LIVE/DEAD™ BacLight™ kit according to the manufacturer's instructions for 15-20 minutes in the dark.

-

Acquire Z-stack images of the biofilms using a confocal microscope with appropriate excitation and emission wavelengths for SYTO 9 (live cells, green) and propidium iodide (dead cells, red).[11]

-

Reconstruct 3D images and analyze biofilm architecture (e.g., thickness, biomass) using appropriate software (e.g., COMSTAT).[1][2]

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

RT-qPCR is employed to measure the effect of this compound on the expression of genes involved in S. aureus biofilm formation, particularly those of the agr system.[12][13]

Materials:

-

S. aureus biofilms grown with and without this compound

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for target genes (agrA, RNAIII, icaA, fnbA) and a housekeeping gene (e.g., 16S rRNA)[12]

-

RT-qPCR instrument

Procedure:

-

Grow S. aureus biofilms for 6-12 hours in the presence of a sub-inhibitory concentration of this compound.

-

Harvest the bacterial cells from the biofilm.

-

Extract total RNA using a suitable RNA extraction kit.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize cDNA from the purified RNA using a reverse transcription kit.

-

Perform qPCR using the synthesized cDNA, specific primers for the target and housekeeping genes, and a qPCR master mix.

-

The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[13]

-

Analyze the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Mechanism of Action: Disruption of the agr Quorum-Sensing System

The anti-biofilm activity of this compound is attributed to its ability to interfere with the agr quorum-sensing system of S. aureus.[5][6] This system is a key regulator of virulence and biofilm development.[7]

The agr system is controlled by a two-component signal transduction pathway.[7] The signaling molecule, an autoinducing peptide (AIP), is produced from the AgrD precursor and processed and secreted by AgrB.[5] At a critical concentration, AIP binds to and activates the membrane-bound histidine kinase, AgrC.[7] This leads to the phosphorylation of the response regulator, AgrA.[5] Phosphorylated AgrA then activates the transcription of the RNAIII effector molecule.[14] RNAIII, in turn, upregulates the expression of secreted virulence factors and downregulates the expression of surface adhesins, leading to biofilm dispersal.[15]

This compound has been shown to downregulate the expression of key components of the agr system, including agrA and RNAIII. By inhibiting the agr system, the agent prevents the coordinated expression of genes required for biofilm maturation and promotes a sessile, biofilm-forming state.

Visualizations

Below are diagrams created using Graphviz to illustrate the experimental workflow and the proposed mechanism of action of this compound.

References

- 1. Quantification of Staphylococcus aureus Biofilm Formation by Crystal Violet and Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 2. Quantification of Staphylococcus aureus Biofilm Formation by Crystal Violet and Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ableweb.org [ableweb.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Therapeutic Targeting of the Staphylococcus aureus Accessory Gene Regulator (agr) System [frontiersin.org]

- 6. Inhibition of Staphylococcus aureus Biofilm Formation and Virulence Factor Production by Petroselinic Acid and Other Unsaturated C18 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic Targeting of the Staphylococcus aureus Accessory Gene Regulator (agr) System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Staphylococcus aureus biofilm formation by gurmarin, a plant-derived cyclic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biofilm Formation Assay (Crystal Violet-Based Method) [bio-protocol.org]

- 10. Investigation of Biofilm Formation in Clinical Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. researchgate.net [researchgate.net]

- 14. The agr quorum sensing system in Staphylococcus aureus cells mediates death of sub-population - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The accessory gene regulator (agr) controls Staphylococcus aureus virulence in a murine intracranial abscesses model - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: In Vivo Efficacy of Antistaphylococcal Agent 2 in a Murine Skin Infection Model

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed protocol for evaluating the in vivo efficacy of "Antistaphylococcal Agent 2," a novel therapeutic candidate, in a murine model of cutaneous Staphylococcus aureus infection. The protocol outlines procedures for establishing a reproducible skin infection, administering the therapeutic agent, and quantifying treatment efficacy through bacterial load enumeration and clinical scoring of skin lesions. The included data serves as a representative example of the expected outcomes.

Efficacy Data Summary

The efficacy of this compound was evaluated following topical administration in a murine model of S. aureus skin infection. Treatment was initiated 24 hours post-infection and continued for three consecutive days. Key efficacy endpoints, including bacterial burden in the infected tissue and macroscopic lesion size, were assessed on day four. The results demonstrate a significant, dose-dependent reduction in both bacterial load and lesion severity.

Table 1: Efficacy of this compound in Murine Skin Infection Model

| Treatment Group (n=8) | Dose/Concentration | Mean Bacterial Load (Log10 CFU/gram tissue) ± SD | Mean Lesion Area (mm²) ± SD |

| Vehicle Control (Placebo) | N/A | 7.8 ± 0.6 | 85.4 ± 12.1 |

| This compound | 1% w/w | 4.2 ± 0.9 | 25.1 ± 8.3 |

| This compound | 2% w/w | 3.1 ± 0.7 | 10.6 ± 5.7 |

| Positive Control (2% Mupirocin) | 2% w/w | 3.5 ± 0.8 | 15.3 ± 6.2 |

Note: This data is for illustrative purposes only and represents a hypothetical outcome.

Experimental Workflow

The following diagram illustrates the key phases of the experimental protocol, from animal preparation to the final data analysis.

Detailed Experimental Protocol

This protocol describes a subcutaneous infection model, which is a common and reproducible method for evaluating the efficacy of antimicrobial agents against S. aureus skin infections.[1][2]

Materials and Reagents

-

Bacterial Strain: Staphylococcus aureus (e.g., USA300 MRSA strain)

-

Growth Media: Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA)

-

Reagents: Sterile Phosphate-Buffered Saline (PBS), 70% Ethanol

-

Animals: 6-8 week old female BALB/c mice

-

Anesthetics: Isoflurane or Ketamine/Xylazine cocktail

-

Equipment: Shaver, sterile syringes (1 mL), insulin syringes (28G), biopsy punch (8 mm), bead mill homogenizer, incubator, calipers.

Bacterial Inoculum Preparation

-

From a frozen stock, streak S. aureus onto a TSA plate and incubate overnight at 37°C.

-

Inoculate a single colony into 10 mL of TSB and grow overnight at 37°C with shaking (200 rpm).[3]

-

The next day, dilute the overnight culture 1:100 into fresh TSB and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.5).[3][4]

-

Harvest bacteria by centrifugation (3,000 x g for 10 min at 4°C).

-

Wash the bacterial pellet twice with sterile PBS.[4]

-

Resuspend the final pellet in sterile PBS to a concentration of approximately 2-4 x 10⁸ CFU/mL. The inoculum is now ready for injection.

Animal Preparation and Infection

All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Allow mice to acclimatize for at least 7 days before the experiment.

-

Anesthetize the mouse using a standard approved protocol.

-

Shave a small area (approx. 2x2 cm) on the dorsal side of the mouse.[3][5]

-

Wipe the shaved area with a 70% ethanol pad and allow it to dry.

-

Inject 50 µL of the prepared S. aureus inoculum (containing 1-2 x 10⁷ CFU) subcutaneously into the center of the shaved area.[3][4][5] A small wheal should form, indicating successful injection.

-

Monitor the animals until they have fully recovered from anesthesia.

Treatment Administration

-

Twenty-four hours after infection, randomly assign mice to treatment groups (e.g., Vehicle, this compound, Positive Control).

-

Apply a standardized amount (e.g., 50 mg) of the topical formulation directly to the lesion site.

-

Repeat the treatment application once or twice daily for the duration of the study (e.g., 3-4 days).

Endpoint Analysis

-

At the end of the treatment period (e.g., Day 4 post-infection), euthanize the mice by an approved method.

-

Lesion Measurement: Use digital calipers to measure the length and width of the skin lesion. Calculate the area (Area = Length x Width).

-

Bacterial Load Quantification:

-

Aseptically excise the entire lesion and a small margin of surrounding tissue using an 8mm biopsy punch.[5]

-

Weigh the excised tissue.

-

Place the tissue in a tube containing 1 mL of sterile PBS and sterile grinding beads.

-

Homogenize the tissue using a bead mill homogenizer until fully dissociated.[6]

-

Perform 10-fold serial dilutions of the tissue homogenate in sterile PBS.

-

Plate 100 µL of appropriate dilutions onto TSA plates.

-

Incubate the plates for 18-24 hours at 37°C.

-

Count the colonies on plates that have between 30 and 300 colonies.

-

Calculate the bacterial load as Colony Forming Units (CFU) per gram of tissue using the formula: CFU/g = (Number of colonies x Dilution factor) / (Volume plated in mL x Tissue weight in g)

-

References

- 1. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mouse Model of Staphylococcus aureus Skin Infection | Springer Nature Experiments [experiments.springernature.com]

- 3. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. app.jove.com [app.jove.com]

- 5. Mouse skin infection [bio-protocol.org]

- 6. Development, standardization and testing of a bacterial wound infection model based on ex vivo human skin - PMC [pmc.ncbi.nlm.nih.gov]

"Antistaphylococcal agent 2" for treating systemic S. aureus infection in animal models.

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Staphylococcus aureus is a leading cause of a wide array of life-threatening systemic infections, including bacteremia, sepsis, and endocarditis. The emergence of multidrug-resistant strains, particularly methicillin-resistant S. aureus (MRSA), presents a formidable challenge to effective antimicrobial therapy. These application notes provide an overview and detailed protocols for the in vivo evaluation of "Antistaphylococcal agent 2" (ASA-2), a novel therapeutic candidate for the treatment of systemic S. aureus infections. ASA-2 represents a promising class of molecules with potent bactericidal activity against both methicillin-susceptible (S. aureus) and MRSA strains. The following protocols are intended to guide researchers in the preclinical assessment of ASA-2 in established animal models of systemic S. aureus infection.

Agent Profile: WCK 771 as a Representative ASA-2

For the purpose of these notes, WCK 771, a tricyclic fluoroquinolone, will be used as a representative example of an "this compound". WCK 771 has demonstrated potent in vitro and in vivo efficacy against a broad spectrum of staphylococcal isolates, including those resistant to conventional quinolones.[1]

Mechanism of Action

Fluoroquinolones typically exert their antibacterial effect by inhibiting DNA gyrase and topoisomerase IV, essential enzymes involved in bacterial DNA replication, transcription, repair, and recombination. By binding to these enzymes, fluoroquinolones trap them in a complex with DNA, leading to the accumulation of double-stranded DNA breaks and subsequent bacterial cell death. WCK 771 is notable for not being a substrate of the NorA efflux pump, a common mechanism of quinolone resistance in S. aureus.[1]

Caption: Mechanism of action for ASA-2 (WCK 771).

Quantitative Data Summary

The following tables summarize the in vitro activity and in vivo efficacy of WCK 771 against various S. aureus strains.

Table 1: In Vitro Susceptibility of S. aureus to WCK 771

| Strain Type | Number of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Methicillin-Susceptible S. aureus (MSSA) | 302 | 0.03 | 0.03 |

| Methicillin-Resistant S. aureus (MRSA) | 198 | 0.5 | 1.0 |

| Vancomycin-Intermediate S. aureus (VISA) | N/A | 1.0 (MIC) | N/A |

Data extracted from in vitro studies on WCK 771.[1]

Table 2: In Vivo Efficacy of WCK 771 in Murine Infection Models

| Infection Model | S. aureus Strain Type | Administration Route | Effective Dose (ED50 mg/kg) | Comparator Efficacy |

| Intraperitoneal Infection | Quinolone-Susceptible MSSA | Oral & Subcutaneous | Not specified | Effective |

| Intraperitoneal Infection | Quinolone-Resistant MRSA | Subcutaneous | 27.8 - 46.8 | Superior to trovafloxacin and sparfloxacin |

| Cellulitis Model | MSSA | Not specified | 2.5 - 5 | Superior to moxifloxacin, vancomycin, and linezolid |

| Cellulitis Model | MRSA | Not specified | 10-fold higher than MSSA | Superior to moxifloxacin, vancomycin, and linezolid |

| Systemic Infection (Organism Eradication) | MRSA | Subcutaneous (50 mg/kg, 4 doses) | N/A (Eradication) | Comparable to vancomycin and linezolid |

Data extracted from in vivo studies on WCK 771 in mice.[1]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of ASA-2 (represented by WCK 771) in animal models of systemic S. aureus infection are provided below.

Protocol 1: Murine Systemic Infection Model for Efficacy Assessment

This protocol is designed to establish a systemic S. aureus infection in mice to evaluate the therapeutic efficacy of ASA-2.

Materials:

-

Specific pathogen-free mice (e.g., ICR or BALB/c), 6-8 weeks old.

-

Log-phase culture of the desired S. aureus strain (e.g., MRSA or MSSA).

-

Sterile saline or phosphate-buffered saline (PBS).

-

ASA-2 (WCK 771) formulated for subcutaneous or oral administration.

-

Vehicle control.

-

Comparator antibiotics (e.g., vancomycin, linezolid).

-

Syringes and needles for injection.

-

Cyclophosphamide (for neutropenic models, if required).[2]

Procedure:

-

Animal Acclimatization: Acclimate mice for at least 3-5 days before the experiment.

-

Induction of Neutropenia (Optional): To create an immunocompromised model, administer cyclophosphamide intraperitoneally. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[2]

-

Inoculum Preparation: Prepare a log-phase culture of S. aureus. Centrifuge the culture, wash the bacterial pellet with sterile saline, and resuspend to the desired concentration (e.g., 1-2 x 10^7 CFU/100 µL).[3]

-

Infection: Infect mice via intraperitoneal[1] or retro-orbital injection with the prepared bacterial suspension.[3]

-

Treatment:

-

Initiate treatment at a specified time post-infection (e.g., 1-2 hours).

-

Administer ASA-2 at various doses via the desired route (e.g., subcutaneous).

-

Include control groups: vehicle control and positive control (comparator antibiotic).

-

A typical dosing regimen for WCK 771 in a systemic eradication model was 50 mg/kg administered subcutaneously for four doses.[1]

-

-

Monitoring: Monitor the animals' health status, including weight, twice daily.[3]

-

Endpoint and Bacterial Load Determination:

-

At a predetermined endpoint (e.g., 24-48 hours post-infection), euthanize the mice.

-

Aseptically harvest organs such as the liver, spleen, kidneys, and lungs.[1]

-

Homogenize the organs in sterile saline.

-

Perform serial dilutions of the homogenates and plate on appropriate agar (e.g., Tryptic Soy Agar) to determine the bacterial load (CFU/gram of tissue).

-

-

Data Analysis: Calculate the mean CFU/gram of tissue for each treatment group and compare it to the control groups to determine the efficacy of ASA-2.

Caption: Experimental workflow for in vivo efficacy testing.

Protocol 2: Murine Cellulitis/Thigh Infection Model

This localized infection model is useful for assessing the efficacy of an antimicrobial agent at a specific site of infection.

Materials:

-

Same as Protocol 1.

Procedure:

-

Animal Preparation: Anesthetize the mice and shave the area of the thigh to be infected.

-

Induction of Neutropenia: Administer cyclophosphamide as described in Protocol 1 to create a neutropenic thigh infection model.[2] At the start of treatment, the bacterial load in the thighs of the animals was approximately 4.14 ± 0.18 log10 CFU/thigh.[2]

-

Inoculum Preparation: Prepare the S. aureus inoculum as in Protocol 1.

-

Infection: Inject 0.1 mL of the bacterial suspension intramuscularly into the thigh of each mouse.

-

Treatment:

-

Begin treatment at a set time after infection (e.g., 2 hours).

-

Administer ASA-2 and control treatments. For WCK 771 in a cellulitis model, effective doses were 2.5 and 5 mg/kg for MSSA and 10-fold higher for MRSA.[1] For a thigh infection model, total daily doses can range from approximately 2.93 to 750 mg/kg, administered frequently (e.g., every hour) to optimize the pharmacodynamic profile.[2]

-

-

Endpoint and Bacterial Load Determination:

-

At the study endpoint (e.g., 24 hours post-treatment initiation), euthanize the mice.

-

Aseptically excise the infected thigh muscle.

-

Homogenize the tissue, perform serial dilutions, and plate to quantify the bacterial load (CFU/thigh).

-

-

Data Analysis: Compare the bacterial counts in the thighs of ASA-2-treated mice with those of the control groups. The data can be used to calculate parameters such as the bacteriostatic dose and the dose required to achieve a 1-log reduction in bacterial count.[2]

Safety and Handling

Standard personal protective equipment (PPE), including lab coats, gloves, and eye protection, should be worn when handling S. aureus and performing animal procedures. All work with pathogenic bacteria should be conducted in a biosafety cabinet. Animal experiments must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Conclusion

The provided protocols offer a framework for the preclinical evaluation of novel antistaphylococcal agents like ASA-2 (represented by WCK 771) in relevant animal models of systemic and localized S. aureus infection. The quantitative data for WCK 771 demonstrates its potential as a potent therapeutic, and similar rigorous evaluation is necessary for any new candidate agent. These standardized models are crucial for generating reproducible data to support the advancement of new therapies to combat the threat of multidrug-resistant S. aureus.

References

- 1. Antistaphylococcal activity of WCK 771, a tricyclic fluoroquinolone, in animal infection models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo comparison of the anti-staphylococcal efficacy of generic products and the innovator of oxacillin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of "Antistaphylococcal Agent 2" Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of derivatives of a novel antistaphylococcal agent, herein referred to as "Antistaphylococcal Agent 2." The aim is to identify and characterize potent analogs with improved efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA).

The proposed screening cascade employs a multi-pronged approach, beginning with a primary whole-cell screen to identify compounds with growth inhibitory effects. This is followed by secondary assays to elucidate the mechanism of action, assess activity against bacterial biofilms, and determine cytotoxicity. This strategy allows for the efficient identification of lead candidates with desirable pharmacological profiles.

Primary High-Throughput Screening: Whole-Cell Growth Inhibition

A primary screen is essential to identify derivatives of "this compound" that exhibit antibacterial activity. A whole-cell, growth-based assay is a robust and straightforward method for initial large-scale screening.[1][2][3][4]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is adapted for a 384-well plate format suitable for HTS.

-

Bacterial Strain and Culture Preparation:

-

Use a clinically relevant strain of S. aureus (e.g., USA300, a prevalent community-associated MRSA strain).

-

Inoculate a single colony into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Incubate at 37°C with shaking at 220 rpm overnight.

-

The following day, dilute the overnight culture in fresh CAMHB to an optical density at 600 nm (OD₆₀₀) of 0.001, which corresponds to approximately 1 x 10⁵ colony-forming units (CFU)/mL.

-

-

Compound Preparation and Plating:

-

Prepare stock solutions of "this compound" derivatives in 100% dimethyl sulfoxide (DMSO) at a concentration of 10 mM.

-

Using an automated liquid handler, perform serial dilutions of the compounds in CAMHB in 384-well microtiter plates. The final concentrations should range from 0.0625 to 128 µg/mL.

-

The final DMSO concentration in all wells should not exceed 1% to avoid solvent toxicity.

-

Include positive controls (e.g., vancomycin) and negative controls (DMSO vehicle) on each plate.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial suspension to each well of the compound-containing plates.

-

Seal the plates and incubate at 37°C for 18-24 hours.

-

-

Data Acquisition and Analysis:

-

Measure the OD₆₀₀ of each well using a microplate reader.

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that inhibits visible bacterial growth.[1]

-

Alternatively, for a more quantitative measure in an HTS setting, a viability indicator such as resazurin can be added.[5] Resazurin is a blue dye that is reduced by metabolically active cells to the fluorescent pink resorufin.

-

Add resazurin to a final concentration of 0.0015% to each well and incubate for an additional 1-2 hours.

-

Measure fluorescence (Excitation: 560 nm, Emission: 590 nm).

-

-

Calculate the percentage of growth inhibition for each compound concentration relative to the positive and negative controls.

-

Data Presentation: Primary Screen Results

| Derivative ID | Structure Modification | MIC (µg/mL) vs. S. aureus USA300 |

| ASA2-001 | R1 = -CH3, R2 = -H | 16 |

| ASA2-002 | R1 = -Cl, R2 = -H | 8 |

| ASA2-003 | R1 = -CH3, R2 = -F | 4 |

| ASA2-004 | R1 = -OCH3, R2 = -H | >128 |

| Vancomycin | - | 1 |

| DMSO | - | >128 |

Secondary Screens: Mechanism of Action and Anti-Biofilm Activity

Compounds that demonstrate significant activity in the primary screen should be advanced to secondary assays to characterize their mechanism of action and evaluate their efficacy against biofilms.

Protocol 1: Anti-Virulence Assay - Sortase A Inhibition

Sortase A is a key enzyme in S. aureus that anchors surface proteins involved in virulence to the cell wall.[6][7] Inhibiting Sortase A can reduce bacterial adhesion and immune evasion without directly killing the bacteria, potentially leading to less selective pressure for resistance.[6][8]

-

Reagents and Buffers:

-

Recombinant Sortase A (SrtA).

-

Fluorescently labeled peptide substrate (e.g., Dabcyl-LPETG-Edans).

-

Assay buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl₂.

-

-

Assay Procedure:

-

In a 384-well black plate, add the fluorescent peptide substrate to the assay buffer.

-

Add the "this compound" derivatives at various concentrations.

-

Initiate the reaction by adding recombinant SrtA.

-

Incubate at 37°C for 1 hour.

-

Measure the increase in fluorescence (Excitation: 340 nm, Emission: 490 nm) as the enzyme cleaves the peptide, separating the quencher (Dabcyl) from the fluorophore (Edans).

-

Calculate the IC₅₀ value for each compound.

-

Data Presentation: Sortase A Inhibition

| Derivative ID | SrtA Inhibition IC₅₀ (µM) |

| ASA2-002 | 12.5 |

| ASA2-003 | 5.8 |

| ASA2-005 | >100 |

| Telmisartan (Control) | 8.2[7] |

Protocol 2: Biofilm Inhibition Assay

Biofilm formation is a critical factor in the pathogenesis of chronic S. aureus infections, conferring increased resistance to antibiotics.[5]

-

Biofilm Formation:

-

Grow S. aureus overnight in Tryptic Soy Broth (TSB) supplemented with 1% glucose.

-

Dilute the culture 1:100 in fresh TSB with glucose.

-

Dispense the diluted culture into 96-well flat-bottom plates containing serial dilutions of the test compounds.

-

Incubate at 37°C for 24 hours without shaking.

-

-

Quantification of Biofilm:

-

Carefully discard the planktonic cells and wash the wells twice with phosphate-buffered saline (PBS).

-

Air-dry the plates for 30 minutes.

-

Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

-

Wash the wells with water to remove excess stain.

-

Solubilize the bound dye with 30% acetic acid.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of biofilm inhibition compared to the untreated control.

-

Determine the Minimum Biofilm Inhibitory Concentration (MBIC₅₀), the concentration at which a 50% reduction in biofilm formation is observed.

-

Data Presentation: Biofilm Inhibition

| Derivative ID | MBIC₅₀ (µg/mL) |

| ASA2-002 | 32 |

| ASA2-003 | 16 |

| ASA2-006 | >128 |

| Vancomycin | 64 |

Visualizations

The following diagrams illustrate the high-throughput screening workflow and a key virulence signaling pathway in S. aureus.

Caption: High-throughput screening workflow for antistaphylococcal agents.

Caption: The S. aureus Agr quorum sensing pathway, a target for anti-virulence drugs.

References

- 1. A High-Throughput Screening Approach To Repurpose FDA-Approved Drugs for Bactericidal Applications against Staphylococcus aureus Small-Colony Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Union Is Strength: Target-Based and Whole-Cell High-Throughput Screens in Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Biofilm Associated Staphylococcus aureus Using Resazurin Based Drug-susceptibility Assay [app.jove.com]

- 6. High-Throughput Screening Strategies for the Development of Anti-Virulence Inhibitors Against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Discovery of Novel Agents against Staphylococcus aureus by Targeting Sortase A: A Combination of Virtual Screening and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes: Using Antistaphylococcal Agent 2 in a Galleria mellonella Infection Model

Audience: Researchers, scientists, and drug development professionals.

Introduction

The greater wax moth larva, Galleria mellonella, has emerged as a valuable in vivo model for assessing the efficacy and toxicity of new antimicrobial compounds.[1][2] Its immune system shares structural and functional similarities with the innate immune system of mammals, making it a suitable preliminary model for studying host-pathogen interactions and the effectiveness of therapeutic agents.[3][4] This document provides detailed protocols and application notes for evaluating "Antistaphylococcal agent 2," a novel therapeutic candidate, against Staphylococcus aureus infections using the G. mellonella model. This model offers a rapid, cost-effective, and ethically sound alternative to initial mammalian testing, accelerating the early stages of drug development.[5][6]

Experimental Protocols

Protocol 1.1: Determination of this compound Toxicity (LD₅₀)

Objective: To determine the maximum non-toxic dose of this compound in G. mellonella larvae.

Materials:

-

G. mellonella larvae in the final instar stage (250-350 mg, creamy white color).

-

This compound, stock solution (10 mg/mL).

-

Phosphate-buffered saline (PBS), sterile.

-

10 µL micro-syringe.

-

Incubator set to 37°C.

Methodology:

-

Select healthy larvae of similar size and weight. Groups of 16 larvae are recommended for statistical significance.

-